(3E)-N-cyclooctyl-3-{2-[(2,4-dimethoxyphenyl)carbonyl]hydrazinylidene}butanamide
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Overview
Description
(3E)-N-cyclooctyl-3-{2-[(2,4-dimethoxyphenyl)carbonyl]hydrazinylidene}butanamide is a complex organic compound characterized by its unique structure, which includes a cyclooctyl group, a dimethoxyphenyl group, and a hydrazinylidene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-N-cyclooctyl-3-{2-[(2,4-dimethoxyphenyl)carbonyl]hydrazinylidene}butanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the hydrazone intermediate: This step involves the reaction of 2,4-dimethoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone.
Condensation with butanoic acid derivative: The hydrazone intermediate is then reacted with a suitable butanoic acid derivative under acidic or basic conditions to form the desired hydrazinylidene compound.
Cyclooctyl group introduction:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(3E)-N-cyclooctyl-3-{2-[(2,4-dimethoxyphenyl)carbonyl]hydrazinylidene}butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the corresponding reduced products.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the cyclooctyl group, using reagents such as alkyl halides or sulfonates.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
(3E)-N-cyclooctyl-3-{2-[(2,4-dimethoxyphenyl)carbonyl]hydrazinylidene}butanamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new therapeutic agents, particularly for its anti-inflammatory and anticancer properties.
Materials Science: It is explored for its potential use in the synthesis of novel materials with unique electronic and optical properties.
Biological Studies: The compound is used in biochemical assays to study enzyme interactions and cellular pathways.
Mechanism of Action
The mechanism of action of (3E)-N-cyclooctyl-3-{2-[(2,4-dimethoxyphenyl)carbonyl]hydrazinylidene}butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby reducing inflammatory responses.
Comparison with Similar Compounds
Similar Compounds
(3E)-N-cyclooctyl-3-{2-[(2,4-dimethoxyphenyl)carbonyl]hydrazinylidene}propanamide: Similar structure but with a propanamide group instead of butanamide.
(3E)-N-cyclooctyl-3-{2-[(2,4-dimethoxyphenyl)carbonyl]hydrazinylidene}pentanamide: Similar structure but with a pentanamide group instead of butanamide.
Uniqueness
The uniqueness of (3E)-N-cyclooctyl-3-{2-[(2,4-dimethoxyphenyl)carbonyl]hydrazinylidene}butanamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Its cyclooctyl group provides steric bulk, influencing its reactivity and interactions with molecular targets.
Properties
IUPAC Name |
N-[(E)-[4-(cyclooctylamino)-4-oxobutan-2-ylidene]amino]-2,4-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31N3O4/c1-15(13-20(25)22-16-9-7-5-4-6-8-10-16)23-24-21(26)18-12-11-17(27-2)14-19(18)28-3/h11-12,14,16H,4-10,13H2,1-3H3,(H,22,25)(H,24,26)/b23-15+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXGYVNYRXIORBX-HZHRSRAPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)C1=C(C=C(C=C1)OC)OC)CC(=O)NC2CCCCCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=O)C1=C(C=C(C=C1)OC)OC)/CC(=O)NC2CCCCCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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